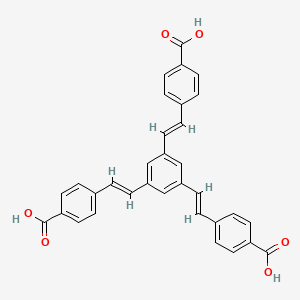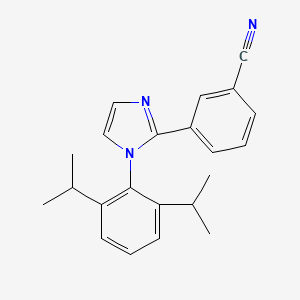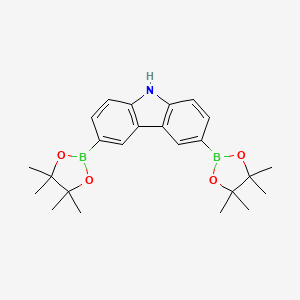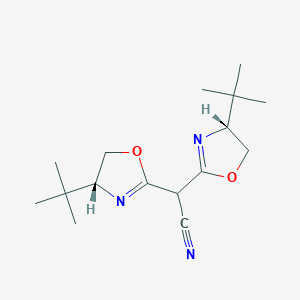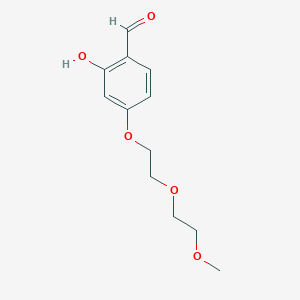
2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde
Descripción general
Descripción
2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and its variants, such as 2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde, are effective in enhancing solid phase organic synthesis, providing high purity products (Swayze, 1997).
Organic Synthesis and Catalysis : Novel methods for synthesizing derivatives of this compound have applications in organic synthesis and catalysis (Kukharev et al., 2008).
Flavor Compound Production : Root cultures of swallow root (Decalepis hamiltonii) produce a unique flavor compound, 2-hydroxy-4-methoxy benzaldehyde, highlighting potential applications in flavoring and food industry (Giridhar, Rajasekaran, & Ravishankar, 2005).
Enzyme-Catalyzed Carboligation : Benzaldehyde lyase from Pseudomonas fluorescens is shown to catalyze enantioselective carboligation of aromatic aldehydes with methoxy and dimethoxy acetaldehyde, which could have implications in pharmaceutical and chemical industries (Demir et al., 2003).
Antimutagenic Properties : Benzaldehyde and its derivatives, including vanillin and vanillal, exhibit strong antimutagenic effects, which can be important in medical research and drug development (Watanabe, Ohta, & Shirasu, 1988).
Improved Synthesis Methods : Studies have improved the synthetic processes of various derivatives of benzaldehyde, indicating advancements in chemical manufacturing and industrial applications (Feng, 2002).
Application in Capped-Porphyrin Precursors : Capped-porphyrin precursors related to benzaldehyde derivatives show promise for potential applications in organic synthesis (Jene et al., 1999).
Microwave-Assisted Synthesis : Microwave heating has been shown to be more efficient for solvothermal syntheses of certain benzaldehyde derivatives, indicating potential for improved industrial synthesis methods (Zhang et al., 2013).
Propiedades
IUPAC Name |
2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-15-4-5-16-6-7-17-11-3-2-10(9-13)12(14)8-11/h2-3,8-9,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPBEQQIWKFARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC(=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




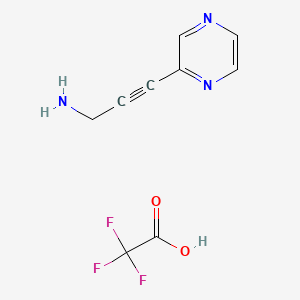
![6-(1,4-Diazepan-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B8196139.png)

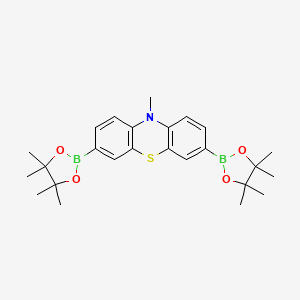
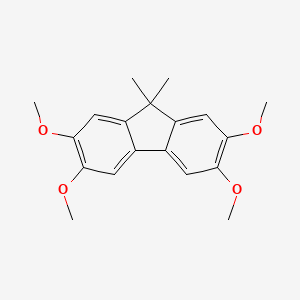
![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid](/img/structure/B8196165.png)
![2,2'-[[12,13-Bis(2-ethylhexyl)-12,13-dihydro-3,9-diundecylbisthieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-e:2',3'-g][2,1,3]benzothiadiazole-2,10-diyl]bis[methylidyne(5,6-difluoro-3-oxo-1H-indene-2,1(3H)-diylidene)]]bis[propanedinitrile]](/img/structure/B8196175.png)
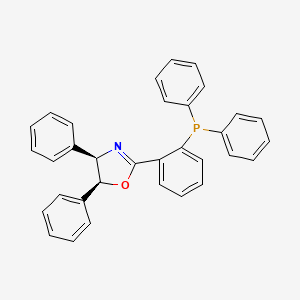
![2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B8196191.png)
